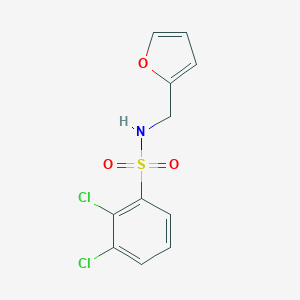![molecular formula C16H26N2O2 B275502 N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)
N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in medical research. This compound is commonly referred to as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a vital role in cancer cell metabolism. In
Mecanismo De Acción
BPTES is a potent inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the Krebs cycle. Inhibition of glutaminase by BPTES leads to a decrease in the production of ATP, which is required for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a significant effect on the metabolism of cancer cells. Inhibition of glutaminase by BPTES leads to a decrease in the production of ATP, which is required for the growth and survival of cancer cells. BPTES has also been shown to induce autophagy in cancer cells, leading to cell death. In addition, BPTES has been shown to have an effect on the immune system, with studies showing that it can increase the production of cytokines and enhance the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPTES in lab experiments is its potency as an inhibitor of glutaminase. BPTES has been shown to be effective at inhibiting glutaminase activity at low concentrations, making it a valuable tool for studying the role of glutaminase in cancer metabolism. However, one of the limitations of using BPTES is its potential toxicity. BPTES has been shown to have toxic effects on normal cells, which could limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the use of BPTES in medical research. One area of interest is the development of new drugs that target glutaminase. BPTES has provided valuable insights into the role of glutaminase in cancer metabolism, and the development of new drugs that target this enzyme could lead to the development of more effective cancer therapies. Another area of interest is the use of BPTES in combination with other drugs to enhance their efficacy. Finally, further studies are needed to determine the potential toxic effects of BPTES and to develop strategies for minimizing these effects.
Métodos De Síntesis
BPTES can be synthesized using a series of chemical reactions starting from 4-chlorophenol. The synthesis involves the use of tert-butyl chloroacetate, sodium hydride, and propan-2-ylamine. The final product is purified using column chromatography to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that plays a vital role in the metabolism of cancer cells, making it an attractive target for cancer therapy. BPTES has been shown to inhibit glutaminase activity, leading to a decrease in the production of ATP and the growth of cancer cells. BPTES has also been studied for its potential use in treating other diseases such as neurodegenerative disorders, metabolic disorders, and infectious diseases.
Propiedades
Fórmula molecular |
C16H26N2O2 |
|---|---|
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
N-tert-butyl-2-[4-[(propan-2-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H26N2O2/c1-12(2)17-10-13-6-8-14(9-7-13)20-11-15(19)18-16(3,4)5/h6-9,12,17H,10-11H2,1-5H3,(H,18,19) |
Clave InChI |
JBNKOMOAVGMFJQ-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC=C(C=C1)OCC(=O)NC(C)(C)C |
SMILES canónico |
CC(C)NCC1=CC=C(C=C1)OCC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)

![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)


![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)


